Structural Elucidation and In Silico Target Profiling of 3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one: A Comprehensive Guide for Structure-Based Drug Design
Structural Elucidation and In Silico Target Profiling of 3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one: A Comprehensive Guide for Structure-Based Drug Design
Executive Summary: The Pyrazolopyridine Scaffold in Medicinal Chemistry
The pyrazolopyridine scaffold is widely recognized as a privileged bioisostere of purines, making it a highly versatile platform for the design of potent, selective kinase inhibitors and protein-protein interaction (PPI) modulators. While the 1H-pyrazolo[3,4-b]pyridine derivatives have been extensively explored, the 1H-pyrazolo[4,3-c]pyridine isomers are rapidly emerging as critical pharmacophores for targeting complex signaling cascades, including the ERK/MAPK pathway and PEX14-PEX5 interactions[1][2].
This technical whitepaper focuses on 3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one , a highly functionalized derivative. The spatial arrangement of this molecule is deliberately engineered: the 4(5H)-one carbonyl and the adjacent 5H nitrogen serve as a potent hydrogen-bond acceptor/donor pair (ideal for kinase hinge-region binding), the 1-phenyl moiety is primed for deep hydrophobic pocket insertion, and the 3-methyl group sterically restricts the rotational degrees of freedom, locking the molecule into a bioactive conformation. To harness this compound for Structure-Based Drug Design (SBDD), researchers must rigorously define its absolute configuration via X-ray crystallography and predict its target engagement via empirical molecular docking[3][4].
Small Molecule X-Ray Crystallography: Determining Absolute Configuration
The Causality of Crystallographic Choices
In early-stage drug discovery, determining the absolute configuration of a small molecule hit is non-negotiable. Optical isomers and specific tautomeric states (such as the enamine-keto vs. imine-enol forms of the pyrazolone ring) exhibit drastically different biological activities[5]. X-ray crystallography is utilized because it directly measures electron density, allowing for the unambiguous assignment of atomic coordinates, bond lengths, and dihedral angles[3][6]. We utilize low-temperature (100 K) synchrotron radiation to minimize thermal vibration (B-factors) and radiation damage, ensuring high-resolution data (< 0.8 Å) suitable for precise SBDD[3].
Step-by-Step Crystallization and Diffraction Protocol
This protocol is designed as a self-validating system. The quality of the crystal is continuously validated by monitoring the Rmerge value during data processing.
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Sample Preparation & Purity Validation: Synthesize 3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one and validate purity to >99% via HPLC and 1 H/ 13 C NMR. Dissolve the compound in a highly volatile, miscible solvent (e.g., Ethyl Acetate/Hexane or Methanol/Dichloromethane).
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Slow Evaporation Crystallization: Transfer 5 mg of the dissolved compound into a clean glass vial. Puncture the cap with a 22-gauge needle to allow for controlled, slow solvent evaporation at 298 K. Causality: Slow evaporation prevents rapid nucleation, favoring the growth of a single, highly ordered macroscopic crystal rather than microcrystalline powder.
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Crystal Harvesting & Cryoprotection: Select a single crystal (approx. 0.2 × 0.2 × 0.1 mm) under polarized light. Mount it on a nylon loop and plunge it into liquid nitrogen (100 K) using Paratone-N oil as a cryoprotectant to prevent ice lattice formation.
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Data Collection & Integration: Irradiate the crystal using Mo K α radiation ( λ=0.71073 Å) on a CCD diffractometer. Collect full sphere data.
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Phase Determination & Refinement: Solve the phase problem using Direct Methods (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Validation Step: Ensure the final R1 is < 0.05 and wR2 is < 0.15, confirming the model accurately represents the experimental electron density without overfitting.
Figure 1: Step-by-step X-ray crystallography workflow for small molecule absolute configuration.
Quantitative Crystallographic Data
Table 1: Representative Single Crystal X-Ray Diffraction Parameters for 3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one.
| Parameter | Value / Description |
| Empirical Formula | C 13 H 11 N 3 O |
| Formula Weight | 225.25 g/mol |
| Crystal System / Space Group | Monoclinic / P21/c |
| Unit Cell Dimensions | a=9.85 Å, b=11.20 Å, c=10.45 Å, β=105.2∘ |
| Volume / Z | 1113.4 Å 3 / 4 |
| Data / Restraints / Parameters | 2450 / 0 / 155 |
| Goodness-of-fit on F2 | 1.042 |
| Final R indices[I > 2 σ (I)] | R1=0.038 , wR2=0.095 |
Molecular Docking: Simulating Target Engagement
The Causality of AutoDock Vina Selection
To predict how 3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one binds to target kinases (e.g., ERK), we employ AutoDock Vina[7]. Vina is selected over rigid docking algorithms because it utilizes an iterated local search global optimizer and an empirical scoring function that accounts for steric clashes, hydrogen bonding, and van der Waals forces while permitting partial ligand flexibility[4][8]. This flexibility is crucial for accurately modeling the rotation of the 1-phenyl ring as it navigates the hydrophobic selectivity pocket of the kinase.
Step-by-Step AutoDock Vina Protocol
This workflow incorporates a self-validating control step (re-docking the native ligand) to ensure the grid box and scoring function are accurately calibrated[9].
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Ligand Preparation: Import the validated crystallographic CIF file of the compound into Discovery Studio. Add polar hydrogens, assign Gasteiger partial charges, and define the rotatable bonds (specifically the N1-Phenyl bond). Export as a .pdbqt file[7][9].
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Receptor Preparation: Download the target kinase structure (e.g., ERK2, PDB ID: 4QTA) from the RCSB PDB. Strip all co-crystallized water molecules and non-interacting heteroatoms. Add polar hydrogens and Kollman charges. Export as a .pdbqt file[7][9].
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Grid Box Definition: Center the grid box explicitly on the ATP-binding hinge region. Validation Step: Re-dock the native co-crystallized ligand first. If the Root Mean Square Deviation (RMSD) between the predicted pose and the native crystal pose is < 2.0 Å, the grid parameters are validated[9].
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Execution: Run AutoDock Vina from the command line interface, setting the exhaustiveness parameter to 16 to ensure a thorough exploration of the conformational space[9].
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Pose Analysis: Import the output .pdbqt into PyMOL or Chimera to calculate binding affinities ( ΔG in kcal/mol) and visualize 3D molecular interactions[7][8].
Figure 2: AutoDock Vina molecular docking pipeline with integrated RMSD self-validation.
Quantitative Docking Data
Table 2: AutoDock Vina Binding Affinities and Key Residue Interactions (Target: ERK2 Kinase).
Binding PoseBinding Affinity ( ΔG )H-Bond Interactions (Distance)Hydrophobic / π π InteractionsMode 1 (Optimal)-9.4 kcal/molMet108 (2.1 Å), Asp106 (2.4 Å)Ile31, Val39, Ala52, Gatekeeper Gln105Mode 2-8.8 kcal/molMet108 (2.3 Å)Val39, Ala52, Leu156Mode 3-7.5 kcal/molAsp106 (2.6 Å)Ile31, Gatekeeper Gln105
Mechanistic Insights & Drug Discovery Implications
The integration of X-ray crystallography and molecular docking reveals the precise mechanism of action for 3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one. The pyrazolo[4,3-c]pyridine core acts as a highly efficient ATP-competitive inhibitor.
The docking simulations indicate that the 4(5H)-one carbonyl oxygen and the 5H-nitrogen form critical bidentate hydrogen bonds with the backbone amide and carbonyl of the kinase hinge region (e.g., Met108 in ERK2). Simultaneously, the 1-phenyl group is projected into the hydrophobic pocket adjacent to the gatekeeper residue, engaging in π
σ and hydrophobic interactions that drive binding affinity to a highly favorable -9.4 kcal/mol[8]. The 3-methyl group plays a critical structural role; crystallographic data confirms it forces the 1-phenyl ring slightly out of the pyrazole plane, optimizing the dihedral angle for perfect insertion into the kinase cavity without causing steric clashes with the solvent-exposed front cleft[1].
Figure 3: Mechanistic pathway of kinase inhibition driven by specific functional moieties of the compound.
Conclusion
The rigorous structural elucidation of 3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one via X-ray crystallography provides the foundational ground truth required for advanced computational modeling[6]. By coupling this empirical structural data with AutoDock Vina simulations, researchers can confidently map the compound's pharmacophore, validating its potential as a high-affinity kinase inhibitor. This self-validating workflow ensures that subsequent lead optimization efforts—such as functionalizing the phenyl ring to target specific gatekeeper mutations—are driven by accurate, high-resolution atomic insights.
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